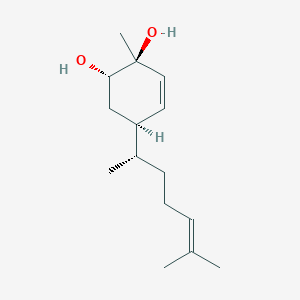

3,4-Dihydroxybisabola-1,10-diene

Description

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol |

InChI |

InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |

InChI Key |

YRFJMOGROZTYPC-XGUBFFRZSA-N |

SMILES |

CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O |

Canonical SMILES |

CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 3,4-Dihydroxybisabola-1,10-diene: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid of growing interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation, and an exploration of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

The primary natural source of 3,4-Dihydroxybisabola-1,10-diene identified to date is the rhizome of Curcuma xanthorrhiza Roxb. , a plant belonging to the Zingiberaceae family. This compound has also been reported in Curcuma longa . The rhizomes of Curcuma xanthorrhiza, commonly known as Javanese turmeric, are rich in a variety of bioactive compounds, including curcuminoids and other sesquiterpenoids.

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of 3,4-Dihydroxybisabola-1,10-diene is not extensively documented in publicly available literature, a general workflow can be inferred from standard phytochemical procedures for the separation of sesquiterpenoids from Curcuma species. The following represents a composite methodology based on common practices.

1. Extraction:

-

Objective: To extract a broad range of secondary metabolites, including sesquiterpenoids, from the plant material.

-

Protocol:

-

Air-dried and powdered rhizomes of Curcuma xanthorrhiza are subjected to maceration with ethanol (B145695) at room temperature.

-

The extraction process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2. Fractionation:

-

Objective: To separate the crude extract into fractions of varying polarity to enrich the concentration of sesquiterpenoids.

-

Protocol:

-

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

The chloroform and ethyl acetate fractions are typically enriched in sesquiterpenoids.

-

3. Chromatographic Purification:

-

Objective: To isolate 3,4-Dihydroxybisabola-1,10-diene from the enriched fractions.

-

Protocol:

-

The chloroform or ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography or by using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure 3,4-Dihydroxybisabola-1,10-diene.

-

4. Structure Elucidation:

-

Objective: To confirm the identity and structure of the isolated compound.

-

Methods: The structure of 3,4-Dihydroxybisabola-1,10-diene is determined using a combination of spectroscopic techniques, including:

-

1D-NMR: ¹H and ¹³C NMR

-

2D-NMR: COSY, HSQC, HMBC

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

X-ray Single-Crystal Diffraction (if suitable crystals are obtained)

-

Quantitative Data

Currently, there is a lack of specific quantitative data in the available literature regarding the yield or concentration of 3,4-Dihydroxybisabola-1,10-diene in the rhizomes of Curcuma xanthorrhiza. Further research is required to establish these parameters, which are crucial for assessing the viability of this plant as a commercial source of the compound.

Biological Activity and Signaling Pathways

To date, specific studies detailing the biological activity and associated signaling pathways of isolated 3,4-Dihydroxybisabola-1,10-diene are limited. While extracts of Curcuma xanthorrhiza are known to possess anti-inflammatory properties, the direct contribution of this particular sesquiterpenoid to these effects has not been fully elucidated. Further investigation into the pharmacological properties of pure 3,4-Dihydroxybisabola-1,10-diene is warranted to uncover its therapeutic potential.

Visualizations

Experimental Workflow for Isolation

Isolating 3,4-Dihydroxybisabola-1,10-diene from Curcuma xanthorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 3,4-Dihydroxybisabola-1,10-diene, a naturally occurring bisabolane (B3257923) sesquiterpenoid, from the rhizomes of Curcuma xanthorrhiza Roxb. This document details the experimental protocols, summarizes key quantitative data, and visualizes the workflow for clarity.

Introduction

Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric, is a medicinal plant rich in bioactive secondary metabolites, particularly terpenoids and curcuminoids. Among these, the bisabolane sesquiterpenoids are a significant class of compounds with a range of reported biological activities, including anti-inflammatory and anticancer properties. 3,4-Dihydroxybisabola-1,10-diene is a specific sesquiterpenoid that has been successfully isolated and structurally elucidated from this plant. This guide serves as a technical resource for its extraction and purification.

Experimental Protocols

The following protocols are based on the successful isolation of 3,4-Dihydroxybisabola-1,10-diene as described in the scientific literature.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered rhizomes of Curcuma xanthorrhiza Roxb.

-

Extraction Solvent: 95% Ethanol (EtOH).

-

Procedure:

-

Macerate the powdered rhizomes (5.0 kg) with 95% EtOH at room temperature.

-

Repeat the extraction process three times to ensure exhaustive extraction of the plant material.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Solvent Partitioning

-

Solvents: Ethyl acetate (B1210297) (EtOAc) and Water (H₂O).

-

Procedure:

-

Suspend the crude ethanolic extract in H₂O.

-

Perform liquid-liquid partitioning with EtOAc.

-

Separate the EtOAc layer, which contains the less polar compounds, including sesquiterpenoids.

-

Evaporate the EtOAc under reduced pressure to yield the EtOAc-soluble fraction.

-

Chromatographic Purification

The purification of 3,4-Dihydroxybisabola-1,10-diene from the ethyl acetate fraction is achieved through a series of chromatographic steps.

-

Step 1: Silica (B1680970) Gel Column Chromatography

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (from 1:0 to 0:1, v/v).

-

Procedure:

-

Subject the EtOAc-soluble fraction to column chromatography on a silica gel column.

-

Elute the column with the gradient mobile phase.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Chloroform/Methanol (1:1, v/v).

-

Procedure:

-

Further purify the targeted fractions obtained from the silica gel column using a Sephadex LH-20 column.

-

Elute with the specified mobile phase to remove pigments and other impurities.

-

-

-

Step 3: Preparative Thin-Layer Chromatography (pTLC)

-

Stationary Phase: Silica gel GF254 plates.

-

Mobile Phase: Petroleum ether/Acetone (3:1, v/v).

-

Procedure:

-

Apply the partially purified fraction onto pTLC plates.

-

Develop the plates in the solvent system.

-

Visualize the bands under UV light.

-

Scrape the band corresponding to 3,4-Dihydroxybisabola-1,10-diene and elute the compound from the silica gel with a suitable solvent (e.g., chloroform/methanol).

-

Evaporate the solvent to obtain the pure compound.

-

-

Data Presentation

The structural elucidation of 3,4-Dihydroxybisabola-1,10-diene was performed using various spectroscopic techniques. The key data is summarized below.

Table 1: Physicochemical and Spectroscopic Data for 3,4-Dihydroxybisabola-1,10-diene

| Property | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| Mass Spectrometry (ESI-MS) | m/z 261.1825 [M+Na]⁺ (Calcd. for C₁₅H₂₆O₂Na, 261.1825) |

| Infrared (IR) ν (cm⁻¹) | 3421 (O-H), 2925, 1645, 1452, 1375, 1112, 1045, 969, 889 |

| ¹H-NMR (600 MHz, CDCl₃) | See Table 2 |

| ¹³C-NMR (150 MHz, CDCl₃) | See Table 2 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3,4-Dihydroxybisabola-1,10-diene in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 149.8 | 4.72 (s), 4.68 (s) |

| 2 | 108.9 | |

| 3 | 73.5 | 3.75 (dd, 9.0, 4.2) |

| 4 | 73.9 | |

| 5 | 48.5 | 1.95 (m) |

| 6 | 26.8 | 1.75 (m) |

| 7 | 31.2 | 1.45 (m) |

| 8 | 22.5 | 1.20 (m) |

| 9 | 38.4 | 1.98 (m) |

| 10 | 124.6 | 5.12 (t, 7.2) |

| 11 | 131.5 | |

| 12 | 25.7 | 1.68 (s) |

| 13 | 17.7 | 1.60 (s) |

| 14 | 23.4 | 1.25 (s) |

| 15 | 20.9 | 0.92 (d, 7.2) |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and potential biological activities of 3,4-Dihydroxybisabola-1,10-diene.

Caption: Isolation workflow for 3,4-Dihydroxybisabola-1,10-diene.

Caption: Postulated signaling pathways affected by bisabolane sesquiterpenoids.

A Technical Guide to the Biosynthesis of Bisabolane Sesquiterpenoids in Plants

For Researchers, Scientists, and Drug Development Professionals

Bisabolane-type sesquiterpenoids are a significant class of monocyclic sesquiterpenoids built upon a 15-carbon skeleton.[1] Widely distributed in the plant kingdom and also found in fungi and marine organisms, these compounds exhibit a vast structural diversity.[1][2][3] This structural variety underpins a wide range of potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a rich source for drug discovery and development.[1][3][4] In plants, these compounds are crucial for defense against herbivores and pathogens and for attracting pollinators.[5][6]

This guide provides an in-depth overview of the biosynthetic pathways, regulatory mechanisms, and key experimental methodologies pertinent to the study of bisabolane (B3257923) sesquiterpenoids, designed to serve as a comprehensive resource for professionals in the field.

The Core Biosynthetic Pathway: From Primary Metabolism to Sesquiterpenoid Skeletons

The biosynthesis of all terpenoids, including bisabolanes, begins with the universal five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7] Plants utilize two distinct pathways, compartmentalized within the cell, to produce these precursors.

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts acetyl-CoA into IPP. It is the primary source of precursors for sesquiterpenoids (C15) and triterpenes (C30).[8]

-

The Methylerythritol Phosphate (MEP) Pathway: Housed in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. The MEP pathway predominantly supplies precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40, e.g., carotenoids).[7][9]

The C5 units are sequentially assembled into larger molecules. Farnesyl pyrophosphate synthase (FPPS), a key enzyme, catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 compound farnesyl pyrophosphate (FPP) .[8][10] FPP is the universal precursor for all sesquiterpenoids.

The remarkable diversity of bisabolane structures arises from the activity of sesquiterpene synthases (TPSs) . Specifically, enzymes like (α, β, or γ)-bisabolene synthase catalyze the conversion of the linear FPP molecule into complex monocyclic skeletons. This transformation typically involves three main steps:

-

Ionization: The diphosphate (B83284) group of FPP departs, generating a farnesyl carbocation.

-

Cyclization: The carbocation undergoes a 1,6-ring closure to form the characteristic bisabolyl cation.[10]

-

Rearrangement and Termination: The bisabolyl cation can then undergo a series of rearrangements (e.g., hydride shifts) and terminate the reaction through deprotonation or quenching with water to yield a variety of stable bisabolene (B7822174) isomers or bisabolol, respectively.[11][12]

Regulation of Biosynthesis

Bisabolane biosynthesis is a tightly controlled process, regulated by developmental cues and in response to environmental stimuli.[6]

-

Transcriptional Control: The expression of genes encoding key enzymes, particularly TPSs, is a primary point of regulation. Families of transcription factors, such as AP2/ERF, WRKY, and bHLH, have been shown to bind to the promoter regions of TPS genes and modulate their expression.[7]

-

Phytohormonal Signaling: Plant hormones are central to inducing defense responses. Jasmonic acid (JA) and its derivatives are well-known elicitors of terpenoid biosynthesis.[13] Upon herbivore attack or wounding, JA levels rise, triggering a signaling cascade that removes repressor proteins (JAZ) and allows transcription factors (e.g., MYC2) to activate the expression of TPS and other pathway genes.

-

Environmental Factors: Both biotic stresses (e.g., pathogen or insect attack) and abiotic factors (e.g., light intensity, temperature) can significantly influence the production and accumulation of sesquiterpenoids.[6][13]

Quantitative Data on Bisabolane Production

The efficiency of bisabolane production depends on the kinetic properties of the specific synthase enzyme and the availability of the FPP precursor. Metabolic engineering in microbial hosts has become a common strategy for high-level production and has provided valuable quantitative data.

Table 1: Selected Bisabolene Synthase Titers from Engineered Microbes

| Enzyme (Source Organism) | Host Organism | Culture Condition | Titer (mg/L) | Primary Product(s) |

| AgBIS (Abies grandis) | E. coli | Shake Flask | 389 ± 49 | α-Bisabolene |

| Ag1 (Abies grandis) | S. cerevisiae | Shake Flask | >900 | α-Bisabolene |

| AcTPS5 (Antrodia cinnamomea) | S. cerevisiae | Fed-batch Fermentation | 2690 | γ-Bisabolene |

Data compiled from references[8][14].

Experimental Protocols

A robust methodological framework is essential for the study of bisabolane sesquiterpenoids. This involves extraction from the plant matrix, purification, identification, and functional characterization of the biosynthetic enzymes.

General Workflow for Analysis

The overall process for analyzing bisabolanes from a plant source follows a logical progression from raw biological material to confirmed chemical structures.

Protocol: Extraction and Analysis by GC-MS

This protocol provides a general method for the extraction and analysis of volatile and semi-volatile sesquiterpenoids from plant tissue.

-

Sample Preparation: Freeze ~500 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powder to a glass vial. Add 2 mL of a non-polar solvent (e.g., n-hexane or ethyl acetate) containing an internal standard (e.g., 10 µg/mL of n-dodecane) for quantification. Vortex vigorously for 1 minute and incubate at room temperature for 2 hours with occasional shaking.

-

Purification: Centrifuge the mixture at 3,000 x g for 10 minutes. Carefully transfer the supernatant to a new vial. For cleaner samples, pass the supernatant through a small silica gel plug to remove polar compounds.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final volume of ~200 µL.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into the GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Use a temperature program such as: start at 60°C for 2 min, ramp to 240°C at a rate of 5°C/min, and hold for 5 min. Use Helium as the carrier gas.[15]

-

MS Conditions: Set the ion source temperature to 230°C. Acquire mass spectra in the range of m/z 40-400.[15]

-

Identification: Identify compounds by comparing their retention times and mass spectra against reference libraries (e.g., NIST, Wiley) and, when possible, authentic standards.[15]

-

Protocol: In Vitro Sesquiterpene Synthase Activity Assay

This protocol is for determining the product profile of a purified recombinant TPS enzyme.

-

Reaction Mixture Preparation: In a 1 mL glass vial, prepare a 500 µL reaction mixture containing:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

-

10 mM MgCl₂ (essential cofactor)

-

10% (v/v) Glycerol

-

10 µM (E,E)-Farnesyl Pyrophosphate (FPP) substrate

-

-

Enzyme Addition: Add 1-5 µg of purified TPS enzyme to initiate the reaction.

-

Incubation: Overlay the aqueous reaction mixture with 400 µL of n-hexane (to trap volatile products). Seal the vial and incubate at 30°C for 1-2 hours.

-

Reaction Quenching & Extraction: Stop the reaction by vortexing vigorously for 30 seconds. This simultaneously denatures the enzyme and extracts the sesquiterpene products into the hexane layer.

-

Sample Preparation for GC-MS: Centrifuge the vial to separate the phases. Transfer the upper hexane layer to a new vial for analysis.

-

Analysis: Analyze the hexane extract by GC-MS as described in Protocol 4.2 to identify the enzymatic products.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of the natural product 3,4-Dihydroxybisabola-1,10-diene. This sesquiterpenoid, isolated from the rhizomes of Curcuma xanthorrhiza Roxb., represents a molecule of interest for further investigation in drug discovery and development. This document compiles available data on its chemical identification and provides a detailed experimental protocol for its isolation, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

3,4-Dihydroxybisabola-1,10-diene is a bisabolane (B3257923) sesquiterpenoid characterized by a cyclohexene (B86901) ring and a substituted heptene (B3026448) side chain. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | (1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol[1] |

| CAS Number | 129673-87-6[1] |

| SMILES | C--INVALID-LINK--[C@H]1C--INVALID-LINK--(C)O">C@@HO |

| InChI | InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |

| InChIKey | YRFJMOGROZTYPC-XGUBFFRZSA-N |

| Natural Source | Rhizomes of Curcuma xanthorrhiza Roxb. and Curcuma longa[1] |

| Appearance | Colorless oil |

Spectroscopic Data

The structural elucidation of 3,4-Dihydroxybisabola-1,10-diene was accomplished through comprehensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

¹³C-NMR Spectral Data

The following table summarizes the ¹³C-NMR chemical shifts for 3,4-Dihydroxybisabola-1,10-diene.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 135.2 |

| 2 | 124.7 |

| 3 | 71.9 |

| 4 | 73.5 |

| 5 | 29.8 |

| 6 | 31.2 |

| 7 | 45.1 |

| 8 | 22.4 |

| 9 | 38.2 |

| 10 | 124.1 |

| 11 | 131.7 |

| 12 | 25.7 |

| 13 | 17.7 |

| 14 | 21.1 |

| 15 | 23.5 |

¹H-NMR Spectral Data

The ¹H-NMR spectral data provides detailed information about the proton environment within the molecule.

| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 5.65 | d | 10.0 |

| H-5α | 1.95 | m | |

| H-5β | 1.50 | m | |

| H-6α | 2.10 | m | |

| H-6β | 1.85 | m | |

| H-7 | 1.70 | m | |

| H-8 | 1.30 | m | |

| H-9 | 2.00 | m | |

| H-10 | 5.10 | t | 7.0 |

| H-12 | 1.68 | s | |

| H-13 | 1.60 | s | |

| H-14 | 0.95 | d | 7.0 |

| H-15 | 1.25 | s |

Experimental Protocols

Isolation of 3,4-Dihydroxybisabola-1,10-diene from Curcuma xanthorrhiza

The following protocol details the extraction and isolation of 3,4-Dihydroxybisabola-1,10-diene from the rhizomes of Curcuma xanthorrhiza.

Methodology:

-

Extraction: The air-dried and powdered rhizomes of Curcuma xanthorrhiza (1 kg) are macerated with methanol (3 x 5 L) at room temperature for seven days.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure to yield the crude methanol extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane, and ethyl acetate.

-

Column Chromatography (Silica Gel): The dichloromethane fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Further Purification (Silica Gel): Fractions showing the presence of the target compound by TLC analysis are combined and further purified by silica gel column chromatography using a dichloromethane and acetone gradient.

-

Size-Exclusion Chromatography (Sephadex LH-20): The semi-purified fraction is then subjected to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to afford the pure 3,4-Dihydroxybisabola-1,10-diene.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the specific biological activities and associated signaling pathways of 3,4-Dihydroxybisabola-1,10-diene. However, other bisabolane sesquiterpenoids isolated from Curcuma species have demonstrated a range of biological effects, including anti-inflammatory and antitumor activities. It is plausible that 3,4-Dihydroxybisabola-1,10-diene may exhibit similar properties.

Future research should focus on evaluating the bioactivity of this compound in various assays, such as cytotoxicity assays against cancer cell lines and anti-inflammatory assays measuring the inhibition of pro-inflammatory mediators. Should significant activity be observed, further studies into the underlying mechanism of action, including the investigation of its effects on key signaling pathways like NF-κB and MAPK, would be warranted.

Conclusion

3,4-Dihydroxybisabola-1,10-diene is a well-characterized sesquiterpenoid from Curcuma xanthorrhiza. This guide provides the foundational chemical and procedural information necessary for its further study. The lack of extensive biological data presents a clear opportunity for future research to explore the therapeutic potential of this natural product. The detailed spectroscopic data and isolation protocol herein will facilitate the acquisition of this compound for such investigations.

References

physical and chemical properties of 3,4-Dihydroxybisabola-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their structural diversity and wide range of biological activities. This compound has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb., a plant belonging to the ginger family (Zingiberaceae), commonly known as Javanese turmeric.[1][2] The chemical structure of 3,4-Dihydroxybisabola-1,10-diene was elucidated through comprehensive spectroscopic analyses.[2] This technical guide provides a summary of the known physical and chemical properties of 3,4-Dihydroxybisabola-1,10-diene, outlines experimental protocols for its study, and explores its potential biological significance.

Physical and Chemical Properties

The physical and chemical properties of 3,4-Dihydroxybisabola-1,10-diene are summarized in the table below. While some data is available from public databases and supplier information, specific experimental values for properties such as melting point and boiling point are not widely reported in the currently available literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | PubChem[3] |

| Molecular Weight | 238.37 g/mol | PubChem[3] |

| CAS Number | 129673-87-6 | ChemicalBook[1] |

| IUPAC Name | (1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol | PubChem[3] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |

| Storage | Recommended storage at -20°C | Biorbyt |

Spectroscopic Data

The structure of 3,4-Dihydroxybisabola-1,10-diene was determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2] While the specific spectral data from the primary literature (Helvetica Chimica Acta, 2014, 97(9):1295) is not publicly available, databases provide general information on the types of spectra available.

Note: Detailed peak lists and chemical shifts for ¹H-NMR, ¹³C-NMR, and IR, as well as the full mass spectrum, would be found in the aforementioned publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR and ¹H-NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

-

¹³C-NMR: A ¹³C-NMR spectrum is available for this compound.[4]

-

¹H-NMR: While not explicitly detailed in the search results, ¹H-NMR data is a standard method for the structural elucidation of organic compounds.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which provides information on the molecular weight and fragmentation pattern of the compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present in the molecule, such as the hydroxyl (-OH) groups and the carbon-carbon double bonds (C=C).

Experimental Protocols

Isolation and Purification

While a specific protocol for 3,4-Dihydroxybisabola-1,10-diene is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoids from Curcuma xanthorrhiza rhizomes can be described as follows. This protocol is based on common phytochemical extraction and purification techniques.

Caption: Generalized workflow for the isolation and purification of sesquiterpenoids.

Methodology:

-

Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.

-

Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For sesquiterpenoids, partitioning between an aqueous and a nonpolar organic solvent like n-hexane is common.

-

Chromatography: The n-hexane fraction, which is expected to contain the sesquiterpenoids, is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

Purification and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

-

Structure Determination: The structure of the isolated compound is then determined using spectroscopic methods as mentioned in the previous section.

Biological Activity Assays

Currently, there is no specific information in the public domain regarding the biological activities of 3,4-Dihydroxybisabola-1,10-diene. However, other sesquiterpenoids isolated from Curcuma xanthorrhiza, such as xanthorrhizol, have demonstrated significant anti-inflammatory and antioxidant activities.[5][6] Based on this, a hypothetical experimental workflow to investigate the potential anti-inflammatory effects of 3,4-Dihydroxybisabola-1,10-diene is proposed below.

Caption: Proposed workflow to screen for anti-inflammatory activity.

Potential Signaling Pathways (Hypothetical)

As there is no direct experimental evidence on the biological activity of 3,4-Dihydroxybisabola-1,10-diene, the following signaling pathway is hypothetical . It is based on the known anti-inflammatory mechanisms of other sesquiterpenoids, such as xanthorrhizol, isolated from the same plant source, which are known to modulate the NF-κB and MAPK signaling pathways.[5][6] Further research is required to validate if 3,4-Dihydroxybisabola-1,10-diene acts through a similar mechanism.

Hypothetical Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Proposed mechanism of NF-κB pathway inhibition.

Hypothetical Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.

Caption: Proposed mechanism of MAPK pathway modulation.

Conclusion and Future Directions

3,4-Dihydroxybisabola-1,10-diene is a structurally characterized sesquiterpenoid from Curcuma xanthorrhiza. While its basic chemical properties are known, there is a significant lack of publicly available data on its specific physical properties and detailed spectral characteristics. Furthermore, its biological activities and mechanism of action have not yet been reported.

Future research should focus on:

-

Complete Physicochemical Characterization: Determination of melting point, boiling point, and other physical constants.

-

Publication of Detailed Spectral Data: Making the full ¹H-NMR, ¹³C-NMR, IR, and MS data readily accessible.

-

Investigation of Biological Activities: Screening for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, is warranted, given the activities of other compounds from the same source.

-

Mechanistic Studies: Should biological activity be confirmed, elucidation of the underlying molecular mechanisms and signaling pathways will be crucial for its potential development as a therapeutic agent.

This technical guide provides a foundation for researchers and scientists interested in exploring the potential of 3,4-Dihydroxybisabola-1,10-diene. The hypothetical pathways and experimental workflows presented here offer a starting point for future investigations into this promising natural product.

References

- 1. 3,4-Dihydroxybisabola-1,10-diene | 129673-87-6 [chemicalbook.com]

- 2. 3,4-Dihydroxybisabola-1,10-diene | CAS:129673-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. 2,3-Dihydroxybisabola-4,10-diene | C15H26O2 | CID 14633006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene (CAS: 129673-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid natural product. The document details its chemical properties, natural origin, and isolation. Notably, this guide presents recent in silico research identifying 3,4-Dihydroxybisabola-1,10-diene as a potential antibacterial agent by targeting penicillin-binding protein 2X (PBP2X). While experimental validation is pending, these computational findings offer a promising avenue for future drug development. This paper summarizes the available data and highlights the need for further experimental investigation to elucidate the full therapeutic potential of this compound.

Chemical Properties and Structure

3,4-Dihydroxybisabola-1,10-diene is a bisabolane (B3257923) sesquiterpenoid. Its structure was elucidated through comprehensive spectroscopic analysis, including 1D- and 2D-NMR, mass spectrometry, and infrared spectroscopy.

| Property | Value | Source |

| CAS Number | 129673-87-6 | N/A |

| Molecular Formula | C₁₅H₂₆O₂ | N/A |

| Molecular Weight | 238.37 g/mol | N/A |

| Type of Compound | Sesquiterpenoid | N/A |

| Predicted Target | Penicillin-binding protein 2X (PBP2X) | [1] |

| Predicted Bioactivity | Antibacterial | [1] |

| Binding Affinity (in silico) | -8.3 kcal/mol | [1] |

Natural Source and Isolation

3,4-Dihydroxybisabola-1,10-diene is a naturally occurring compound isolated from the rhizomes of Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric.

Experimental Protocol: Isolation

The isolation of 3,4-Dihydroxybisabola-1,10-diene, as described in the literature, involves the following general steps:

-

Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC) to purify the compound.

-

Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, and mass spectrometry.

Potential Biological Activity: In Silico Antibacterial Studies

Recent computational studies have identified 3,4-Dihydroxybisabola-1,10-diene as a promising candidate for a novel antibacterial agent.[1] These in silico analyses suggest that the compound may exert its effect by inhibiting penicillin-binding protein 2X (PBP2X), a crucial enzyme in bacterial cell wall synthesis.[1]

Predicted Mechanism of Action

Molecular docking and dynamic simulations predict that 3,4-Dihydroxybisabola-1,10-diene binds to the active site of PBP2X with a high affinity (-8.3 kcal/mol).[1] This interaction is thought to inhibit the transpeptidase activity of PBP2X, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. The disruption of this process would lead to a compromised cell wall, ultimately resulting in bacterial cell death.

Conclusion and Future Directions

3,4-Dihydroxybisabola-1,10-diene is a novel, naturally occurring sesquiterpenoid with a well-defined chemical structure. While its biological activities are largely unexplored, recent computational studies provide a strong rationale for its investigation as a potential antibacterial agent targeting PBP2X.

It is critical to emphasize that the antibacterial activity and the proposed mechanism of action are currently based on in silico data and await experimental validation. Future research should focus on:

-

In vitro studies: Performing antibacterial susceptibility assays (e.g., determining Minimum Inhibitory Concentration - MIC) against a panel of pathogenic bacteria to confirm the predicted activity.

-

Enzymatic assays: Conducting experiments to verify the inhibitory effect of the compound on PBP2X activity.

-

In vivo studies: Evaluating the efficacy and safety of 3,4-Dihydroxybisabola-1,10-diene in animal models of bacterial infection.

-

Exploration of other bioactivities: Given the diverse pharmacological effects of other sesquiterpenoids from Curcuma species, investigating other potential therapeutic properties (e.g., anti-inflammatory, anticancer) of this compound is warranted.

The development of novel antibiotics is a critical area of research, and natural products like 3,4-Dihydroxybisabola-1,10-diene represent a promising source of new therapeutic leads. The foundational data presented in this guide serves as a call to action for the scientific community to further investigate this intriguing molecule.

References

The Potential Biological Activities of 3,4-Dihydroxybisabola-1,10-diene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid compound that has been isolated from the rhizomes of Curcuma xanthorrhiza, a plant belonging to the ginger family.[1] Sesquiterpenoids are a class of naturally occurring compounds known for their diverse and potent biological activities, which have led to their investigation for potential therapeutic applications. This technical guide provides a concise overview of the known information regarding 3,4-Dihydroxybisabola-1,10-diene, with a focus on its potential biological activities. Due to the limited publicly available research specifically on this compound, this guide will also draw upon information regarding the broader class of bisabolane (B3257923) sesquiterpenoids and extracts of Curcuma xanthorrhiza to infer potential areas of interest for future research.

Chemical Properties

| Property | Value |

| Chemical Formula | C15H24O2 |

| Molar Mass | 236.35 g/mol |

| Class | Sesquiterpenoid |

| Natural Source | Curcuma xanthorrhiza Roxb.[1] |

Potential Biological Activities

Direct experimental evidence for the biological activities of 3,4-Dihydroxybisabola-1,10-diene is currently scarce in peer-reviewed literature. However, based on the known activities of other bisabolane sesquiterpenoids and compounds isolated from Curcuma xanthorrhiza, several potential activities can be hypothesized and are worthy of investigation.

Hypothetical Research Workflow

The following diagram outlines a potential workflow for the investigation of the biological activities of 3,4-Dihydroxybisabola-1,10-diene.

Potential Signaling Pathway Involvement

Given the anti-inflammatory and anticancer activities reported for other compounds from Curcuma species, it is plausible that 3,4-Dihydroxybisabola-1,10-diene could interact with key inflammatory and cell survival signaling pathways. A potential, hypothetical signaling pathway that could be investigated is the NF-κB pathway, which is a central regulator of inflammation.

Experimental Protocols

As there are no specific published experimental protocols for 3,4-Dihydroxybisabola-1,10-diene, this section provides generalized methodologies that are commonly used for the investigation of natural products and could be adapted for this compound.

General Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of 3,4-Dihydroxybisabola-1,10-diene (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Future Directions

The biological activities of 3,4-Dihydroxybisabola-1,10-diene remain largely unexplored. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, inflammatory markers, and microbial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which 3,4-Dihydroxybisabola-1,10-diene exerts its effects.

-

In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of disease.

The information presented in this guide is intended to serve as a starting point for researchers interested in the potential therapeutic applications of this novel sesquiterpenoid. Further rigorous scientific investigation is required to fully characterize its biological profile.

References

The Emerging Role of 3,4-Dihydroxybisabola-1,10-diene in Curcuma Species: A Technical Guide for Researchers

Abstract

The genus Curcuma, a cornerstone of traditional medicine and culinary practices, is a rich reservoir of bioactive phytochemicals. Among these, the bisabolane-type sesquiterpenoids are gaining increasing attention for their diverse pharmacological properties. This technical guide focuses on a specific, yet lesser-known, member of this class: 3,4-Dihydroxybisabola-1,10-diene. This document provides a comprehensive overview of its presence in Curcuma species, its chemical characteristics, and its potential therapeutic applications. We delve into the experimental protocols for its isolation and characterization, present available quantitative data, and explore its biological activities, including anti-inflammatory and anti-atherosclerotic effects, supported by signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of natural compounds from the Curcuma genus.

Introduction

The rhizomes of Curcuma species, most notably Curcuma longa (turmeric) and Curcuma xanthorrhiza (Javanese turmeric), are renowned for their production of a wide array of secondary metabolites. While curcuminoids have been the primary focus of research, a growing body of evidence highlights the significance of other compound classes, particularly sesquiterpenoids. The bisabolane-type sesquiterpenoids, a diverse group of C15 isoprenoids, are significant constituents of the essential oils of Curcuma species and contribute substantially to their bioactivity.

3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid that has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb[1][2]. Its structure, characterized by a bisabolane (B3257923) skeleton with hydroxyl groups at the C3 and C4 positions and double bonds at C1 and C10, suggests potential for a range of biological interactions. This guide aims to consolidate the current knowledge on this compound and provide a framework for future research.

Chemical Profile and Occurrence

Chemical Structure:

-

Systematic Name: 2-((1S,2R)-2-hydroxy-2-(4-methylpent-3-en-1-yl)-3-methylenecyclohexyl)acrylaldehyde (This is a predicted name based on the structure, a definitive IUPAC name from the isolating literature should be prioritized if available).

-

CAS Number: 129673-87-6[2]

-

Molecular Formula: C15H24O2

-

Molecular Weight: 236.35 g/mol

Table 1: Occurrence of 3,4-Dihydroxybisabola-1,10-diene in Curcuma Species

| Curcuma Species | Plant Part | Reference |

| Curcuma xanthorrhiza Roxb. | Rhizomes | [1][2] |

Note: The concentration of this compound in the plant material is not yet widely reported in the literature.

Experimental Protocols

The isolation and structural elucidation of 3,4-Dihydroxybisabola-1,10-diene and related bisabolane sesquiterpenoids from Curcuma species involve a series of chromatographic and spectroscopic techniques.

General Experimental Workflow for Isolation and Purification

The following diagram outlines a typical workflow for the isolation of bisabolane-type sesquiterpenoids from Curcuma rhizomes.

Detailed Methodologies

3.2.1. Extraction:

-

Plant Material: Air-dried and powdered rhizomes of Curcuma species.

-

Solvent: Typically, extraction is performed with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate (B1210297) (EtOAc) or ethanol (B145695) (EtOH) to extract the sesquiterpenoids.

-

Procedure: The powdered rhizomes are macerated or subjected to Soxhlet extraction with the chosen solvent at room temperature for a specified period. The solvent is then evaporated under reduced pressure to yield the crude extract.

3.2.2. Chromatographic Separation:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is commonly employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions rich in the target compound may be further purified using Sephadex LH-20 column chromatography, typically with methanol (B129727) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase consisting of a mixture of water and methanol or acetonitrile.

3.2.3. Structure Elucidation:

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Pharmacological Activities and Mechanism of Action

While specific studies on 3,4-Dihydroxybisabola-1,10-diene are limited, research on other bisabolane-type sesquiterpenoids from Curcuma provides insights into its potential biological activities. These compounds have demonstrated significant anti-inflammatory and anti-atherosclerotic properties[3][4].

Table 2: Reported Bioactivities of Bisabolane-Type Sesquiterpenoids from Curcuma Species

| Compound/Extract | Biological Activity | In Vitro/In Vivo Model | Key Findings | Reference |

| Bisabolane-type sesquiterpenoids (general) | Anti-inflammatory | LPS-induced RAW264.7 macrophages | Inhibition of NO, IL-1β, IL-6, TNF-α, and PGE2 production. | [3][4] |

| Bisabolane-type sesquiterpenoids (general) | Anti-atherosclerotic | ox-LDL-induced RAW264.7 macrophages | Reduced intracellular lipid accumulation and cholesterol levels. | [3][4] |

| Turmerones (ar-, α-, and β-turmerone) | Anti-inflammatory | Various cell lines | Differential activity against NF-κB, STAT3, Nrf2, and HIF-1α. | [5] |

| Bisabolane-type sesquiterpenoids | Anti-influenza | A/PR/8/34 (H1N1) infected MDCK and A549 cells | Inhibition of viral replication and reduction of pro-inflammatory cytokines. | [6] |

Potential Signaling Pathways

Based on the activities of related compounds, 3,4-Dihydroxybisabola-1,10-diene may exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.

References

- 1. 3,4-Dihydroxybisabola-1,10-diene | CAS:129673-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. 3,4-Dihydroxybisabola-1,10-diene | 129673-87-6 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Turmeric Sesquiterpenoids: Expeditious Resolution, Comparative Bioactivity, and a New Bicyclic Turmeronoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydroxybisabola-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybisabola-1,10-diene is a naturally occurring bisabolane (B3257923) sesquiterpenoid that has been isolated from the rhizomes of Curcuma xanthorrhiza[1]. Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2][3]. The bisabolane skeleton, in particular, is a common motif in many bioactive compounds[3][4]. While 3,4-Dihydroxybisabola-1,10-diene is a known natural product, a specific, detailed chemical synthesis protocol has not been extensively reported in the scientific literature. This document provides a proposed synthetic strategy and detailed experimental protocols based on established methodologies for the synthesis of related bisabolane sesquiterpenoids and known chemical transformations. These notes are intended to guide researchers in the potential laboratory synthesis of this compound for further biological evaluation and drug development studies.

Potential Applications

The potential applications of 3,4-Dihydroxybisabola-1,10-diene are inferred from the known biological activities of structurally similar compounds found in Curcuma species and other natural sources. These include:

-

Anti-inflammatory Activity: Many bisabolane sesquiterpenoids, such as xanthorrhizol, exhibit anti-inflammatory properties[2]. The diol functionality in the target molecule may contribute to or modulate this activity.

-

Antimicrobial and Antifungal Activity: The essential oil of Curcuma xanthorrhiza, rich in sesquiterpenoids, is known for its antimicrobial effects.

-

Cytotoxic and Anticancer Potential: Various sesquiterpenoids have been investigated for their cytotoxic effects against cancer cell lines[5]. The synthesized compound could be screened for similar activities.

-

Drug Discovery Lead: The synthesized 3,4-Dihydroxybisabola-1,10-diene can serve as a lead compound for the development of novel therapeutic agents through structural modification and optimization.

Proposed Synthetic Pathway

The proposed synthesis of 3,4-Dihydroxybisabola-1,10-diene involves a two-stage approach: first, the synthesis of a suitable bisaboladiene precursor, and second, the stereoselective dihydroxylation of the precursor to yield the target molecule. A plausible precursor is α-bisabolene, which can be synthesized from commercially available starting materials.

Stage 1: Synthesis of α-Bisabolene

A common route to α-bisabolene involves the acid-catalyzed cyclization of nerolidol.

Stage 2: Dihydroxylation of α-Bisabolene

The key step is the stereoselective dihydroxylation of the endocyclic double bond of α-bisabolene. This can be achieved using established methods for syn-dihydroxylation, such as the Upjohn dihydroxylation (using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide as a co-oxidant) or the Sharpless asymmetric dihydroxylation for enantioselective synthesis[6][7].

Experimental Protocols

Protocol 1: Synthesis of α-Bisabolene from Nerolidol

This protocol is adapted from established procedures for the acid-catalyzed cyclization of nerolidol.

Materials:

-

(E/Z)-Nerolidol

-

Formic acid (98%)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of (E/Z)-nerolidol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C, add formic acid (2.0 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain α-bisabolene.

Protocol 2: syn-Dihydroxylation of α-Bisabolene to 3,4-Dihydroxybisabola-1,10-diene (Upjohn Dihydroxylation)

This protocol describes the syn-dihydroxylation of the endocyclic double bond of α-bisabolene.

Materials:

-

α-Bisabolene

-

N-methylmorpholine N-oxide (NMO) (50% wt solution in water)

-

Osmium tetroxide (OsO₄) (4% wt solution in water)

-

Water

-

Sodium sulfite (B76179)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

Procedure:

-

In a round-bottom flask, dissolve α-bisabolene (1.0 eq) in a mixture of acetone and water (10:1 v/v).

-

To this solution, add N-methylmorpholine N-oxide (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of osmium tetroxide solution (0.02 eq) dropwise via an addition funnel. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3,4-Dihydroxybisabola-1,10-diene.

Data Presentation

Table 1: Physicochemical Properties of 3,4-Dihydroxybisabola-1,10-diene and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source/Precursor |

| 3,4-Dihydroxybisabola-1,10-diene | C₁₅H₂₆O₂ | 238.37 | 129673-87-6 | Curcuma xanthorrhiza[4] |

| α-Bisabolene | C₁₅H₂₄ | 204.35 | 17627-44-0 | Nerolidol |

| Xanthorrhizol | C₁₅H₂₂O | 218.34 | 30199-26-9 | Curcuma xanthorrhiza |

| α-Bisabolol | C₁₅H₂₆O | 222.37 | 515-69-5 | Chamomile |

Table 2: Expected Spectroscopic Data for 3,4-Dihydroxybisabola-1,10-diene

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR (CDCl₃, 500 MHz) | δ ~5.5-5.8 (olefinic protons), ~3.5-4.0 (protons on carbon bearing hydroxyl groups), ~1.6-1.8 (allylic methyl protons), ~0.8-1.2 (methyl protons) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ ~120-140 (olefinic carbons), ~70-80 (carbons bearing hydroxyl groups), various signals in the aliphatic region |

| IR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~3080 (C-H stretch, olefinic), ~1650 (C=C stretch) |

| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ or [M-H]⁻ corresponding to the molecular formula |

Visualizations

Caption: Proposed two-stage synthesis of 3,4-Dihydroxybisabola-1,10-diene.

Caption: Experimental workflow for the dihydroxylation of α-bisabolene.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 4. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of 3,4-Dihydroxybisabola-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza Roxb. This document outlines detailed experimental protocols, presents quantitative data derived from scientific literature, and includes visualizations to aid in understanding the experimental workflow and potential biological mechanisms of action.

Introduction

3,4-Dihydroxybisabola-1,10-diene is a naturally occurring bisabolane (B3257923) sesquiterpenoid found in the rhizomes of Curcuma xanthorrhiza, a plant belonging to the ginger family (Zingiberaceae). Sesquiterpenoids from Curcuma species are known for a variety of pharmacological activities. Bisabolane-type sesquiterpenoids, in particular, have demonstrated anti-inflammatory properties, making 3,4-Dihydroxybisabola-1,10-diene a compound of interest for further investigation in drug development.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of 3,4-Dihydroxybisabola-1,10-diene from Curcuma xanthorrhiza rhizomes. This data has been compiled from a key study on its isolation and structure elucidation.

| Parameter | Value | Source |

| Starting Material | Dried and powdered rhizomes of Curcuma xanthorrhiza | Helvetica Chimica Acta, 2014 |

| Initial Extraction Solvent | Ethanol (B145695) (95%) | Helvetica Chimica Acta, 2014 |

| Crude Extract Yield | Not explicitly stated for the initial ethanol extraction. | - |

| Fractionation Solvent | Ethyl acetate (B1210297) | Helvetica Chimica Acta, 2014 |

| Column Chromatography Stationary Phase | Silica (B1680970) gel (200-300 mesh) | Helvetica Chimica Acta, 2014 |

| Column Chromatography Eluent (Gradient) | Petroleum ether/acetone (B3395972) (from 50:1 to 1:1, v/v) | Helvetica Chimica Acta, 2014 |

| Preparative TLC Stationary Phase | Silica gel GF254 | Helvetica Chimica Acta, 2014 |

| Preparative TLC Developing Solvent | Petroleum ether/acetone (3:1, v/v) | Helvetica Chimica Acta, 2014 |

| Final Yield of 3,4-Dihydroxybisabola-1,10-diene | 15 mg from 10 kg of dried rhizomes | Helvetica Chimica Acta, 2014 |

| Purity Assessment | Based on spectroscopic data (¹H-NMR, ¹³C-NMR, MS) | Helvetica Chimica Acta, 2014 |

Experimental Protocols

The following protocols are detailed methodologies for the extraction, fractionation, and purification of 3,4-Dihydroxybisabola-1,10-diene.

Preparation of Plant Material

-

Objective: To prepare the Curcuma xanthorrhiza rhizomes for solvent extraction.

-

Procedure:

-

Obtain fresh rhizomes of Curcuma xanthorrhiza.

-

Wash the rhizomes thoroughly to remove any soil and debris.

-

Slice the rhizomes into thin pieces to facilitate drying.

-

Air-dry the rhizome slices at room temperature until they are brittle.

-

Grind the dried rhizomes into a fine powder using a mechanical grinder.

-

Extraction

-

Objective: To extract the crude mixture of compounds, including 3,4-Dihydroxybisabola-1,10-diene, from the powdered rhizomes.

-

Materials:

-

Powdered Curcuma xanthorrhiza rhizomes (10 kg)

-

95% Ethanol

-

Large-capacity extraction vessel

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

-

-

Protocol:

-

Macerate the powdered rhizomes (10 kg) with 95% ethanol at room temperature. The extraction should be repeated three times to ensure maximum yield.

-

Combine the ethanol extracts from the three macerations.

-

Filter the combined extract to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Fractionation

-

Objective: To partition the crude extract to isolate compounds of medium polarity, including the target sesquiterpenoid.

-

Materials:

-

Crude ethanol extract

-

Distilled water

-

Ethyl acetate

-

Separatory funnel

-

-

Protocol:

-

Suspend the crude ethanol extract in distilled water.

-

Partition the aqueous suspension with ethyl acetate in a separatory funnel.

-

Separate the ethyl acetate layer, which will contain the less polar compounds.

-

Repeat the partitioning process three times.

-

Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate extract.

-

Purification by Column Chromatography

-

Objective: To separate the components of the ethyl acetate extract based on their polarity.

-

Materials:

-

Ethyl acetate extract

-

Silica gel (200-300 mesh)

-

Chromatography column

-

Petroleum ether

-

Acetone

-

Fraction collector

-

TLC plates for monitoring fractions

-

-

Protocol:

-

Prepare a silica gel slurry in petroleum ether and pack it into a chromatography column.

-

Adsorb the ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of petroleum ether and acetone, starting with a ratio of 50:1 and gradually increasing the polarity to 1:1.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the composition of the collected fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the target compound, as identified by TLC comparison with a reference if available, or by subsequent analysis.

-

Final Purification by Preparative Thin-Layer Chromatography (pTLC)

-

Objective: To achieve high purity of 3,4-Dihydroxybisabola-1,10-diene.

-

Materials:

-

Combined fractions from column chromatography

-

Preparative TLC plates (Silica gel GF254)

-

Developing tank

-

Petroleum ether

-

Acetone

-

UV lamp for visualization

-

Scraping tool

-

Solvent for elution (e.g., acetone or ethyl acetate)

-

-

Protocol:

-

Dissolve the combined fractions in a minimal amount of a suitable solvent.

-

Apply the solution as a band onto the preparative TLC plate.

-

Develop the plate in a tank saturated with a petroleum ether/acetone (3:1) solvent system.

-

After development, visualize the separated bands under a UV lamp.

-

Scrape the band corresponding to 3,4-Dihydroxybisabola-1,10-diene from the plate.

-

Elute the compound from the silica gel with a polar solvent like acetone.

-

Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified 3,4-Dihydroxybisabola-1,10-diene.

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of 3,4-Dihydroxybisabola-1,10-diene.

Potential Anti-inflammatory Signaling Pathway

Bisabolane sesquiterpenoids have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a potential mechanism of action.

Caption: Potential anti-inflammatory signaling pathways modulated by bisabolane sesquiterpenoids.

Unveiling the Molecular Architecture: NMR and MS Characterization of 3,4-Dihydroxybisabola-1,10-diene

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza. Detailed experimental protocols for the isolation and spectroscopic analysis are presented, along with a summary of the key NMR and MS data crucial for its structural elucidation and identification.

Introduction

3,4-Dihydroxybisabola-1,10-diene is a bisabolane-type sesquiterpenoid that has been isolated from the rhizomes of Curcuma xanthorrhiza, a plant known for its traditional medicinal uses. The structural determination of this natural product relies heavily on modern spectroscopic techniques, primarily NMR and MS. This application note details the characteristic spectral data and the methodologies used to obtain them, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of 3,4-Dihydroxybisabola-1,10-diene was accomplished through a combination of 1D and 2D NMR spectroscopy, along with mass spectrometry. The key quantitative data are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 3,4-Dihydroxybisabola-1,10-diene (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1a | 4.95 | d | 10.9 |

| 1b | 5.05 | d | 17.5 |

| 2 | 5.85 | dd | 10.9, 17.5 |

| 4 | 4.15 | d | 8.2 |

| 5a | 1.60 | m | |

| 5b | 2.10 | m | |

| 6 | 1.95 | m | |

| 8a | 2.00 | m | |

| 8b | 2.00 | m | |

| 9 | 5.15 | t | 7.0 |

| 12 | 1.25 | s | |

| 13 | 0.90 | d | 6.9 |

| 14 | 1.65 | s | |

| 15 | 1.70 | s |

Data sourced from Helvetica Chimica Acta, 2014, 97(9):1295.

Table 2: ¹³C NMR Spectroscopic Data for 3,4-Dihydroxybisabola-1,10-diene (150 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 112.5 |

| 2 | 145.0 |

| 3 | 75.0 |

| 4 | 78.0 |

| 5 | 30.0 |

| 6 | 40.0 |

| 7 | 45.0 |

| 8 | 25.0 |

| 9 | 124.0 |

| 10 | 132.0 |

| 11 | 25.7 |

| 12 | 23.0 |

| 13 | 22.5 |

| 14 | 17.8 |

| 15 | 29.8 |

Data sourced from Helvetica Chimica Acta, 2014, 97(9):1295.

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) is critical for confirming the molecular formula of the compound.

-

Molecular Formula: C₁₅H₂₆O₂

-

Molecular Weight: 238.37 g/mol

-

HR-ESI-MS: m/z [M+Na]⁺ (Observed) - This data is crucial for confirming the elemental composition. Specific observed m/z value would be found in the source publication.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of 3,4-Dihydroxybisabola-1,10-diene.

Isolation of 3,4-Dihydroxybisabola-1,10-diene

This protocol outlines the general steps for the extraction and isolation of the target compound from Curcuma xanthorrhiza rhizomes.

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 3,4-Dihydroxybisabola-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid of interest for its potential therapeutic applications. The following protocols detail in vitro assays designed to assess the compound's efficacy in a well-established model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages.

Overview

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a primary target for anti-inflammatory drug discovery. These protocols will enable researchers to determine if 3,4-Dihydroxybisabola-1,10-diene can modulate inflammatory responses by examining its effect on the production of key inflammatory mediators in macrophages.

Data Presentation: Hypothetical Anti-inflammatory Activity of 3,4-Dihydroxybisabola-1,10-diene

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of 3,4-Dihydroxybisabola-1,10-diene in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of 3,4-Dihydroxybisabola-1,10-diene on Macrophage Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.1 ± 5.1 |

| 10 | 95.3 ± 4.9 |

| 25 | 93.8 ± 5.5 |

| 50 | 91.2 ± 6.3 |

Table 2: Inhibition of Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC₅₀ (µM) |

| Control | - | 1.2 ± 0.3 | - | |

| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 0 | |

| LPS + Compound | 1 | 20.1 ± 1.8 | 20.9 | 8.5 |

| LPS + Compound | 5 | 14.3 ± 1.5 | 43.7 | |

| LPS + Compound | 10 | 8.7 ± 1.1 | 65.7 | |

| LPS + Compound | 25 | 4.5 ± 0.8 | 82.3 |

Table 3: Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | % Inhibition |

| TNF-α | LPS (1 µg/mL) | - | 1250 ± 110 | 0 |

| LPS + Compound | 10 | 680 ± 75 | 45.6 | |

| LPS + Compound | 25 | 310 ± 40 | 75.2 | |

| IL-6 | LPS (1 µg/mL) | - | 980 ± 95 | 0 |

| LPS + Compound | 10 | 510 ± 60 | 48.0 | |

| LPS + Compound | 25 | 245 ± 30 | 75.0 | |

| IL-1β | LPS (1 µg/mL) | - | 450 ± 50 | 0 |

| LPS + Compound | 10 | 230 ± 35 | 48.9 | |

| LPS + Compound | 25 | 115 ± 20 | 74.4 |

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data tables.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Prepare complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT or CCK8 Assay)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 3,4-Dihydroxybisabola-1,10-diene (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Incubation: Incubate for a further 24 hours.

-

MTT/CCK8 Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK8 solution to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT after solubilizing formazan (B1609692) crystals; 450 nm for CCK8) using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat cells with different concentrations of 3,4-Dihydroxybisabola-1,10-diene for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reagent: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

-

Cell Seeding and Stimulation: Follow the same procedure as for the NO production assay (steps 1 and 2).

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove cell debris.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.

-

Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curves.

Visualizations

The following diagrams illustrate the experimental workflow and a key inflammatory signaling pathway.

Caption: Experimental workflow for assessing the anti-inflammatory effects of 3,4-Dihydroxybisabola-1,10-diene.

Caption: The NF-κB signaling pathway, a potential target for 3,4-Dihydroxybisabola-1,10-diene.

Developing In Vitro Models for 3,4-Dihydroxybisabola-1,10-diene Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction